

# physical and chemical properties of 4-Methyl-1-naphthol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Methyl-1-naphthol

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An In-depth Technical Guide to **4-Methyl-1-naphthol**: Physicochemical Properties and Experimental Considerations

This guide provides a comprehensive overview of the physical and chemical properties of **4-Methyl-1-naphthol**, tailored for researchers, scientists, and professionals in drug development. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key processes.

## Physicochemical Properties

**4-Methyl-1-naphthol**, also known as 4-methylnaphthalen-1-ol, is an aromatic organic compound.<sup>[1]</sup> Its fundamental properties are summarized below.

Table 1: General and Physical Properties of **4-Methyl-1-naphthol** and Related Compounds

Property	4-Methyl-1-naphthol	1-Naphthol (for comparison)
IUPAC Name	4-methylnaphthalen-1-ol[1]	Naphthalen-1-ol[2]
CAS Number	10240-08-1[1]	90-15-3[2]
Molecular Formula	C <sub>11</sub> H <sub>10</sub> O[1]	C <sub>10</sub> H <sub>8</sub> O[2]
Molecular Weight	158.20 g/mol [1]	144.17 g/mol [2]
Appearance	Near colorless oily crystals that darken on storage[3]	Colorless or white solid[2]
Melting Point	Data not available	95 to 96 °C[2]
Boiling Point	Data not available	278 to 280 °C[2]
Density	Data not available	1.10 g/cm <sup>3</sup> [2]
Solubility	Data not available	Slightly soluble in water; soluble in ethanol, ether, acetone, benzene, chloroform, and alkali hydroxide solutions. [4][5][6][7]
pKa	Data not available in snippets	Data not available in snippets

Table 2: Spectral Data for **4-Methyl-1-naphthol** and Related Compounds

Spectral Data	4-Methyl-1-naphthol	1-Naphthol (for comparison)
Mass Spectrometry (GC-MS)	m/z top peaks: 158, 157, 115[1]	Not specified
UV-Vis Absorption	Data not available	Excitation peak at 290 nm[8]
UV-Vis Emission	Data not available	Emission peak at 339 nm[8]
<sup>1</sup> H NMR	Data not available	Spectra available[9]
<sup>13</sup> C NMR	Data not available	Not specified
IR	Data not available	Spectra available[10]

## Experimental Protocols

### Synthesis of 4-Methyl-1-naphthol

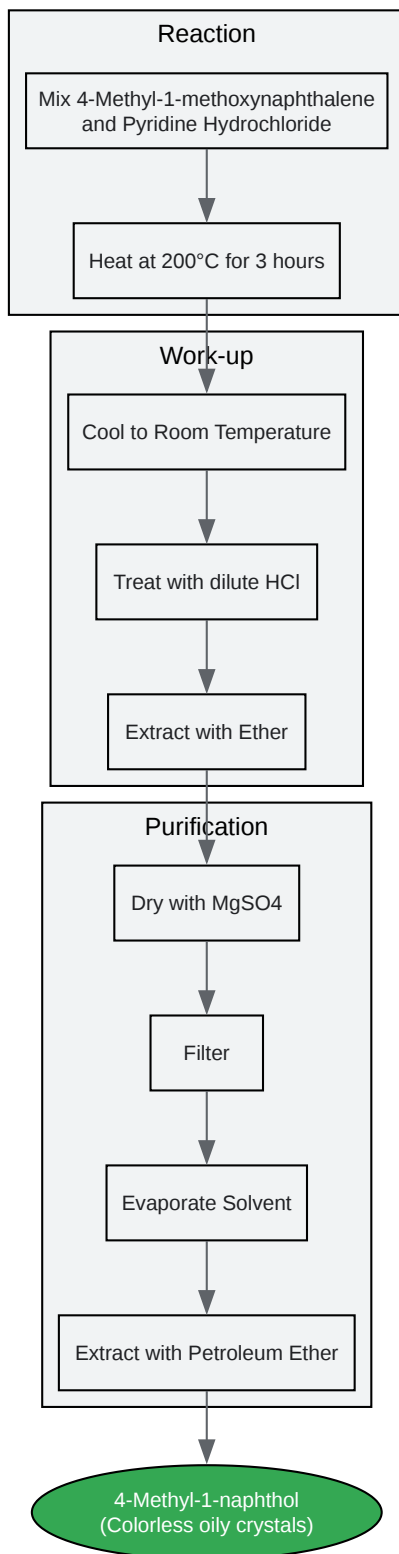
A common method for the synthesis of **4-Methyl-1-naphthol** involves the demethylation of 4-Methyl-1-methoxynaphthalene.[3]

Protocol:

- Reaction Setup: Mix 145 g of 4-Methyl-1-methoxynaphthalene with 250 g of pyridine hydrochloride in a suitable reaction vessel.
- Heating: Heat the mixture at 200°C for 3 hours.
- Work-up:
  - Cool the reaction mixture to room temperature.
  - Treat the cooled mixture with dilute hydrochloric acid.
  - Extract the product with ether.
- Purification:
  - Dry the ether extract over magnesium sulfate (MgSO<sub>4</sub>).

- Filter the solution to remove the drying agent.
- Remove the solvent under reduced pressure, which will leave a black oil.
- Extract the oil with four 100 cm<sup>3</sup> portions of petroleum ether (boiling point 60°-80°C).
- Final Product: The final product, **4-Methyl-1-naphthol**, is obtained as nearly colorless oily crystals which are noted to darken upon storage.[3]

## Synthesis of 4-Methyl-1-naphthol



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Synthesis workflow for **4-Methyl-1-naphthol**.

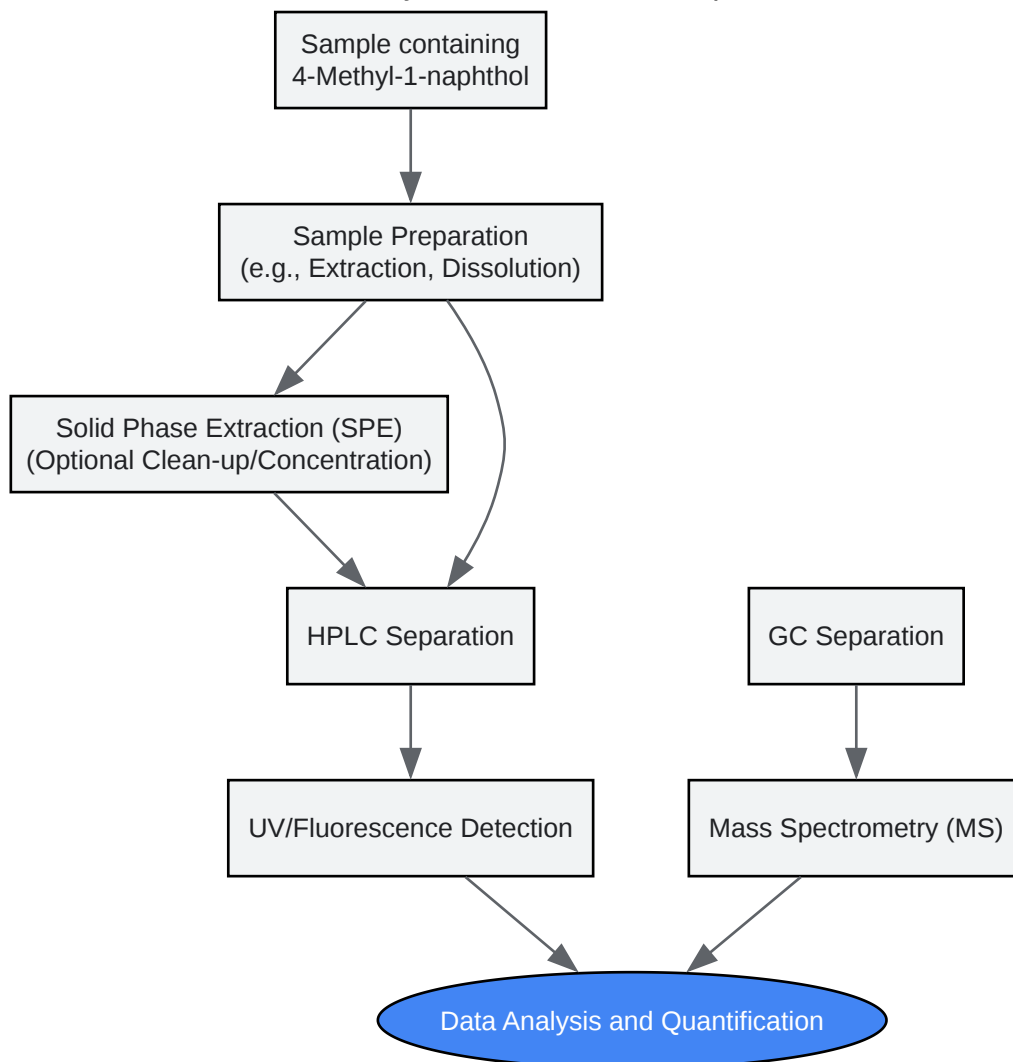
## Analytical Methods

While specific analytical protocols for **4-Methyl-1-naphthol** are not detailed in the provided search results, methods for related naphthol compounds can be adapted. A general workflow for the analysis of naphthols in a sample matrix is presented below, based on techniques used for 1-naphthol and 2-naphthol.[\[11\]](#)

Protocol:

- Sample Preparation: Depending on the matrix, an initial extraction or dissolution in a suitable organic solvent is required.
- Solid Phase Extraction (SPE): For complex matrices like geothermal fluids, SPE can be used for sample clean-up and concentration.[\[11\]](#)
- Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a suitable technique for the separation of naphthol isomers.[\[11\]](#) Gas Chromatography (GC) can also be employed, particularly for volatile derivatives.[\[12\]](#)
- Detection:
  - HPLC: UV or fluorescence detection is commonly used for naphthols.
  - GC: Mass Spectrometry (MS) is a powerful detection method that provides structural information.[\[1\]](#)

## General Analytical Workflow for Naphthols



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A general analytical workflow for naphthols.

## Biological Activity and Potential Signaling Pathways

Naphthol derivatives exhibit a wide range of biological activities and are considered important scaffolds in drug discovery.<sup>[13][14]</sup>

### Known Biological Activities of Naphthol Derivatives

- Anticancer: Naphthalene and quinoline-based compounds with a hydroxy-naphthalene scaffold have shown potent inhibitory activity against peptidyl arginine deiminases (PADs),

which are implicated in cancer.[15] 4-Amino-2-methyl-1-naphthol has been investigated for its potential to inhibit glycolysis in cancer cells.[16]

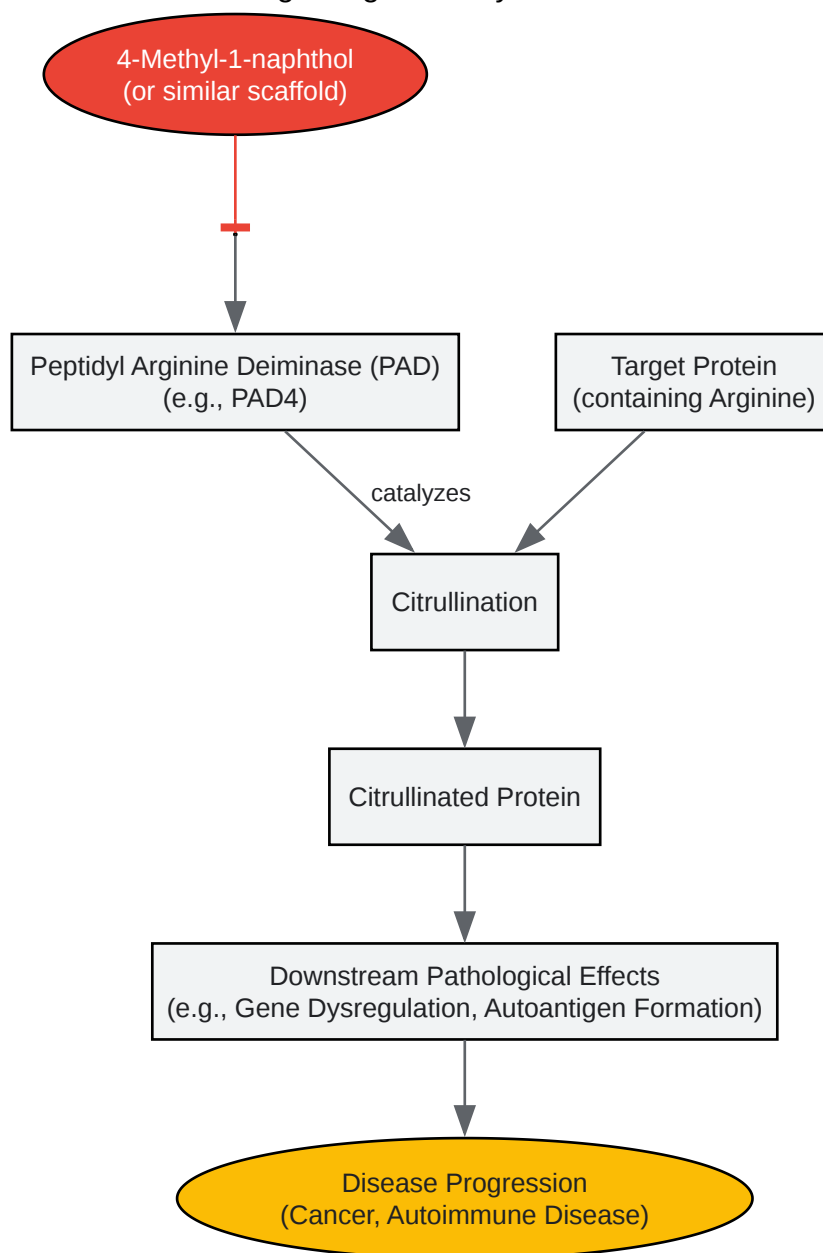
- **Enzyme Inhibition:** Derivatives of 1-naphthol have been found to be effective inhibitors of acetylcholinesterase (AChE), an enzyme relevant to neurodegenerative diseases.[17]
- **Antimicrobial:** Naphthol-based compounds have demonstrated antimicrobial properties.[14] The hydrochloride salt of 4-amino-2-methyl-1-naphthol has been shown to prevent the growth of various molds and bacteria.[16]

## Potential Signaling Pathway: PAD Inhibition

Recent studies have identified that naphthalene-based scaffolds with hydroxyl substitutions can act as highly potent inhibitors of Peptidyl Arginine Deiminases (PADs), particularly PAD1 and PAD4.[15] These enzymes are involved in the post-translational modification of proteins through a process called citrullination, which is linked to various diseases, including cancer and autoimmune disorders. The inhibition of PADs by these compounds suggests a potential therapeutic mechanism of action. Docking simulations have even revealed a previously unrecognized binding site on the PAD4 enzyme.[15]



## Potential Signaling Pathway: PAD Inhibition



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Hypothesized signaling pathway for naphthol derivatives.

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